molecular formula C15H13FINO2 B4043572 2-(2-fluorophenoxy)-N-(3-iodophenyl)propanamide

2-(2-fluorophenoxy)-N-(3-iodophenyl)propanamide

Cat. No.: B4043572
M. Wt: 385.17 g/mol
InChI Key: ZFUAEBFSSLDMCX-UHFFFAOYSA-N
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Description

2-(2-fluorophenoxy)-N-(3-iodophenyl)propanamide is an organic compound that features both fluorine and iodine atoms attached to a phenyl ring

Scientific Research Applications

2-(2-fluorophenoxy)-N-(3-iodophenyl)propanamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis.

    Medicine: Investigated for its potential as a pharmaceutical intermediate.

    Industry: Used in the development of new materials with specific properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-fluorophenoxy)-N-(3-iodophenyl)propanamide typically involves the following steps:

    Formation of 2-fluorophenol: This can be achieved through the fluorination of phenol using reagents such as Selectfluor.

    Etherification: The 2-fluorophenol is then reacted with 3-iodophenylpropanoic acid in the presence of a base like potassium carbonate to form the ether linkage.

    Amidation: The resulting product is then subjected to amidation using reagents like thionyl chloride and ammonia to form the final compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated systems for precise control of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-(2-fluorophenoxy)-N-(3-iodophenyl)propanamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Halogen atoms in the compound can be substituted using nucleophiles like sodium azide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium azide in a polar aprotic solvent like dimethyl sulfoxide.

Major Products

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of azide derivatives.

Mechanism of Action

The mechanism of action of 2-(2-fluorophenoxy)-N-(3-iodophenyl)propanamide involves its interaction with specific molecular targets. The fluorine and iodine atoms can participate in halogen bonding, which can influence the compound’s binding affinity to proteins or enzymes. This can lead to inhibition or activation of specific biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-chlorophenoxy)-N-(3-iodophenyl)propanamide
  • 2-(2-bromophenoxy)-N-(3-iodophenyl)propanamide
  • 2-(2-fluorophenoxy)-N-(3-bromophenyl)propanamide

Uniqueness

2-(2-fluorophenoxy)-N-(3-iodophenyl)propanamide is unique due to the presence of both fluorine and iodine atoms, which can significantly influence its chemical reactivity and biological activity. The combination of these halogens can lead to unique properties not observed in similar compounds with different halogen substitutions.

Properties

IUPAC Name

2-(2-fluorophenoxy)-N-(3-iodophenyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FINO2/c1-10(20-14-8-3-2-7-13(14)16)15(19)18-12-6-4-5-11(17)9-12/h2-10H,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFUAEBFSSLDMCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC(=CC=C1)I)OC2=CC=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FINO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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